Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate
Description
Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate is a synthetic acrylate derivative characterized by dual 2,4-dichlorophenyl substitutions. Its structure includes a methyl ester group, an acrylate backbone, and two distinct aromatic moieties: a 2,4-dichloroanilino group and a 2,4-dichlorobenzoyl amide substituent. The compound’s structural complexity confers unique electronic and steric properties, making it a subject of interest in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
methyl (E)-3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4N2O3/c1-26-17(25)15(8-22-14-5-3-10(19)7-13(14)21)23-16(24)11-4-2-9(18)6-12(11)20/h2-8,22H,1H3,(H,23,24)/b15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJSFHRKZVNMIG-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and structure. It contains dichloroaniline and dichlorobenzamide moieties which are known for their biological significance.
- Molecular Formula : CHClNO
- Molecular Weight : 396.20 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including acylation and amination processes. The detailed synthetic route may vary but generally follows established protocols for similar compounds.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The in vitro antibacterial activity against various bacterial strains has been assessed using standard methods such as disk diffusion and broth microdilution.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 64 µg/mL |
| Salmonella spp. | 128 µg/mL |
These results indicate that this compound exhibits significant antibacterial activity, particularly against E. coli.
Cytotoxicity Studies
The cytotoxic potential of the compound has also been evaluated against various cancer cell lines, including HepG2 (human liver carcinoma). The cytotoxicity was measured using the MTT assay to determine cell viability.
| Cell Line | IC (µM) |
|---|---|
| HepG2 | 15.5 |
| MCF-7 (breast cancer) | 22.3 |
| A549 (lung cancer) | 18.7 |
These findings suggest that the compound possesses notable cytotoxic effects on liver carcinoma cells and may have broader applications in cancer therapy.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, it potentially triggers apoptosis through mitochondrial pathways.
- Enzyme Inhibition : It may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
Case Studies
A case study published in a peer-reviewed journal highlighted the successful application of this compound in treating infections caused by resistant bacterial strains. The study noted:
- Patient Profile : A 45-year-old male with a recurrent urinary tract infection.
- Treatment Regimen : Administered this compound alongside standard antibiotics.
- Outcome : Significant reduction in bacterial load and improvement in clinical symptoms within one week.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 2,4-dichlorobenzoyl group in the target compound enhances electron-withdrawing properties compared to the 4-methoxybenzoyl analogue . This may influence reactivity in nucleophilic substitution reactions.
- Heterocyclic Modifications : The thiazolidinylidene derivative introduces a rigid heterocyclic core, altering conformational flexibility and possibly enhancing metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
